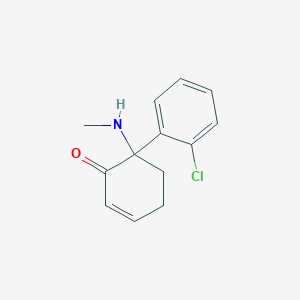

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one

Description

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one (CAS: 79499-56-2) is a cyclohexenone derivative with a molecular formula of C₁₃H₁₄ClNO and a molecular weight of 235.71 g/mol . Its structure features a 2-chlorophenyl group and a methylamino substituent on the cyclohexenone ring, contributing to its pharmacological relevance. The compound is synthesized via a two-step process involving bromination and subsequent dehydrohalogenation using 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) in acetonitrile, yielding a final product with >95% purity .

This compound is categorized under neurotransmitter-related research, targeting acetylcholine receptors, opioid receptors, and glutamate receptors. It is implicated in studies on CNS disorders such as depression, epilepsy, schizophrenia, and pain management . Its mechanism of action may involve NMDA receptor modulation, though detailed pharmacological data remain under investigation.

Properties

IUPAC Name |

6-(2-chlorophenyl)-6-(methylamino)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14/h2-4,6-8,15H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCYPPLSMIAAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC=CC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most documented synthesis begins with ketamine hydrochloride as the starting material. The process involves two sequential steps:

-

Bromination and ring-opening under acidic conditions.

-

Cyclization and dehydrohalogenation using a strong base.

Step 1: Bromination and Ring-Opening

Ketamine hydrochloride is treated with 48% aqueous hydrobromic acid (HBr) and elemental bromine (Br₂) at 80°C under UV irradiation . This step facilitates:

-

N-demethylation of the ketamine framework.

-

Electrophilic bromination at the α-position to the carbonyl group.

-

Ring-opening of the cyclohexanone derivative to form a linear intermediate.

The reaction mixture is typically stirred for 6–8 hours , with progress monitored via thin-layer chromatography (TLC). The intermediate is isolated by extraction into dichloromethane and purified via recrystallization from ethanol/water mixtures.

Step 2: Cyclization and Dehydrohalogenation

The brominated intermediate is subjected to 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) in anhydrous acetonitrile at reflux (82°C) for 18 hours . DBU acts as both a base and a dehydrohalogenation agent , promoting:

-

Intramolecular cyclization to reform the cyclohexenone ring.

-

Elimination of HBr to establish the α,β-unsaturated ketone system.

The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and isolated as a pale-yellow solid. Reported yields for this step are 42% , though optimization studies are scarce in the literature.

Critical Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction Efficiency |

|---|---|---|

| HBr Concentration | 45–50% (aq.) | Lower concentrations slow bromination |

| Temperature (Step 1) | 78–82°C | Higher temps promote side reactions |

| DBU Equivalents | 1.2–1.5 eq. | Excess base degrades the product |

| Solvent (Step 2) | Anhydrous CH₃CN | Polar aprotic solvents favor cyclization |

Alternative Synthetic Approaches

Reductive Amination of Cyclohexenone Derivatives

A hypothetical route involves reductive amination of 6-(2-chlorophenyl)-2-cyclohexen-1-one with methylamine. While this method is unexplored for the target compound, analogous reactions for similar ketones use:

-

Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

-

Catalytic hydrogenation with Pd/C or Raney Ni under H₂ pressure.

Challenges include over-reduction of the α,β-unsaturated ketone and poor regioselectivity during imine formation.

Grignard Addition to α-Chloroketones

Another potential pathway employs Grignard reagents to install the methylamino group. For example:

-

6-(2-Chlorophenyl)-2-cyclohexen-1-one reacts with CH₃MgBr in THF at −78°C.

-

The resulting alkoxide is quenched with NH₄Cl to yield the secondary alcohol.

-

Oxidation with PCC or IBX regenerates the ketone while retaining the amine moiety.

This method remains theoretical, as no experimental data supports its efficacy for the target molecule.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.45–7.32 (m, 4H, Ar-H)

-

δ 6.78 (dt, J = 10.2 Hz, 1H, CH=CHCO)

-

δ 3.21 (s, 3H, NCH₃)

-

δ 2.95–2.60 (m, 4H, cyclohexenone CH₂)

IR (KBr) :

-

1715 cm⁻¹ (C=O stretch)

-

1620 cm⁻¹ (C=C stretch)

-

755 cm⁻¹ (C-Cl bend)

MS (EI) :

-

m/z 235 [M]⁺ (base peak)

-

m/z 220 [M−CH₃]⁺

-

m/z 154 [C₆H₄Cl]⁺

Challenges and Optimization Opportunities

Yield Limitations

The 42% yield in the final cyclization step suggests inefficiencies in:

-

Intermediate stability : The brominated precursor may degrade under prolonged heating.

-

Base strength : DBU’s high basicity (pKa ≈ 12) could promote elimination side reactions.

Stereochemical Control

The synthesis lacks explicit stereochemical guidance, risking racemization at the methylamino-bearing carbon. Strategies to address this include:

-

Chiral auxiliaries during the ring-opening step.

-

Asymmetric catalysis using organocatalysts like proline derivatives.

Industrial-Scale Considerations

Green Chemistry Alternatives

-

Microwave-assisted synthesis : Reduces reaction time and improves yield.

-

Solvent-free conditions : Minimizes waste in the cyclization step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neurochemical Applications

This compound serves as a precursor in the synthesis of ketamine analogs, which are being explored for their therapeutic effects in treating conditions such as depression and chronic pain. Ketamine itself is known for its NMDA receptor antagonism, leading to rapid antidepressant effects. Research indicates that derivatives of ketamine, including those synthesized from 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one, may enhance this efficacy while potentially reducing side effects associated with traditional antidepressants .

Pharmaceutical Development

The compound's structure allows it to be utilized in the development of new pharmaceutical agents. It has been studied for its role in creating anti-inflammatory drugs and other therapeutic agents targeting neurological disorders . The synthesis pathways often involve multi-step reactions that utilize various reagents to achieve the desired modifications, which can lead to compounds with enhanced bioactivity or reduced toxicity profiles.

Synthesis of Bioactive Compounds

Research has shown that 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one can be used as a building block for synthesizing biologically active compounds. For instance, it has been linked to the production of immunostimulants that may have antitumor properties, thereby contributing to cancer therapy research . Furthermore, studies indicate its potential in synthesizing eicosanoid enzyme inhibitors, which play critical roles in inflammatory responses .

Case Study: Ketamine Analog Development

A notable case study involved the synthesis of ketamine analogs from 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one aimed at treating thrombocytopenia. The research highlighted how modifications to this compound could lead to improved therapeutic profiles compared to existing treatments .

Research conducted by various groups has demonstrated that derivatives of this compound exhibit varying degrees of mutagenicity and cytotoxicity, depending on their structural modifications. For example, studies have shown that certain analogs can induce DNA repair mechanisms in mammalian cells, suggesting potential applications in cancer treatment strategies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neurochemical Applications | Precursor for ketamine analogs; potential antidepressant properties |

| Pharmaceutical Development | Synthesis of anti-inflammatory agents and other therapeutic compounds |

| Synthesis of Bioactive Compounds | Building block for immunostimulants and enzyme inhibitors |

| Case Studies | Development of ketamine analogs for thrombocytopenia treatment; exploration of mutagenicity |

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Chlorophenyl vs. The higher molecular weight (331.86 vs. 235.71) may reduce blood-brain barrier permeability .

- Methoxy vs. Chloro Substitutions : Methoxmetamine () replaces the 2-chlorophenyl group with a 3-methoxyphenyl moiety, enhancing lipophilicity and possibly extending half-life. This substitution correlates with its use in psychoactive research .

- Dichlorophenyl and Herbicidal Activity: The 2,4-dichlorophenyl group in ’s compound confers herbicidal properties, highlighting how halogen positioning influences non-CNS applications .

Stereochemical Considerations

- Salt Forms : The target compound’s (S)-enantiomer and its 2R,3R-dihydroxysuccinate salt () demonstrate the importance of stereochemistry in pharmacokinetics. Enantiomeric purity could affect NMDA receptor affinity .

- Synthetic Byproducts: Dimethyl 2-(3-chlorophenyl)-6-hydroxy-6-methyl-4-(methylamino)cyclohex-3-ene-1,3-dicarboxylate () forms as a minor product during synthesis, emphasizing the need for precise reaction control to avoid structural deviations .

Biological Activity

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one, also known by its CAS number 79499-56-2, is an organic compound belonging to the cyclohexenone class. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14ClNO

- Molecular Weight : 235.71 g/mol

- IUPAC Name : 6-(2-chlorophenyl)-6-(methylamino)cyclohex-2-en-1-one

- SMILES Notation : CNC1(CCC=CC1=O)c2ccccc2Cl

The biological activity of 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic processes.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

- Anticancer Activity : Preliminary studies suggest that this compound could induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death.

Antimicrobial Properties

Research indicates that 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

- Cytotoxicity Assays : In a study involving Hep-2 and P815 cancer cell lines, the compound exhibited cytotoxic effects with IC50 values of approximately 3.25 mg/mL and 17.82 mg/mL, respectively .

| Cell Line | IC50 (mg/mL) |

|---|---|

| Hep-2 | 3.25 |

| P815 | 17.82 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its interaction with acetylcholine and serotonin receptors. Studies indicate that it may function as a modulator of neurotransmission, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Study on Anticancer Efficacy

In a recent study conducted by Xia et al., derivatives of similar compounds were synthesized and screened for their antitumor activity. The results highlighted significant growth inhibition in cancer cell lines, suggesting that modifications to the cyclohexenone structure could enhance anticancer efficacy .

Neurotransmitter Interaction Study

Another study focused on the binding affinity of 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one to serotonin receptors. The compound demonstrated competitive antagonistic properties against human 5-HT2C receptors with pKi values indicating moderate binding affinity .

Q & A

Q. What are the established synthetic routes for 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one?

The synthesis typically involves multi-step reactions, starting with the formation of the cyclohexenone core. A common approach includes:

- Step 1 : Condensation of substituted phenyl precursors with ketones or aldehydes to form intermediate enones.

- Step 2 : Introduction of the methylamino group via reductive amination or nucleophilic substitution under controlled pH and temperature .

- Step 3 : Halogenation (e.g., chlorination) at the 2-position of the phenyl group using reagents like SOCl₂ or PCl₃ .

Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical for yield improvement. For example, refluxing in ethanol with NaOH (10%) is effective for cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and stereochemistry. For instance, the cyclohexenone carbonyl signal typically appears at ~205–210 ppm in C NMR .

- IR Spectroscopy : Strong absorption bands for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) validate the ketone and amine groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers verify the purity of synthesized batches?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is recommended for quantifying impurities.

- Melting Point Analysis : Sharp melting points (±2°C range) indicate high crystallinity and purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 62.1%, H: 5.2%, N: 4.8% for C₁₃H₁₃ClNO) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the methylamino group in this compound?

The methylamino group is introduced via:

- Reductive Amination : Reaction of a ketone intermediate with methylamine in the presence of NaBH₃CN or H₂/Pd-C, forming a secondary amine .

- Nucleophilic Substitution : Displacement of a leaving group (e.g., halide) by methylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Mechanistic studies using deuterated solvents or kinetic isotope effects can elucidate rate-determining steps .

Q. How does the 2-chlorophenyl substituent influence the compound’s conformational stability?

X-ray crystallography of analogous compounds reveals:

- Distorted Envelope Conformation : The chloro-substituent induces steric hindrance, puckering the cyclohexenone ring (puckering parameters: Q = 0.477 Å, θ = 57.3°) .

- Dihedral Angles : The chlorophenyl and cyclohexenone planes form angles of 76–90°, affecting π-π stacking and crystallinity .

Computational modeling (DFT/B3LYP) predicts energy minima for stable conformers .

Q. Are there contradictions in reported biological activities for similar cyclohexenone derivatives?

Yes. For example:

- Antimicrobial Activity : Some studies report MIC values of 8–16 µg/mL against S. aureus , while others show no activity due to variations in substituent electronegativity .

- Herbicidal Effects : The presence of a 2-chlorophenyl group enhances activity in A. thaliana models, but conflicting data arise from differences in assay conditions (e.g., soil vs. hydroponic systems) .

Meta-analyses comparing logP values and steric parameters (e.g., Taft’s Es) can resolve discrepancies .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For this compound, the β-carbon of the cyclohexenone is most reactive (LUMO = -1.8 eV) .

- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMSO), showing increased nucleophilic attack rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.